molecular formula C19H29N3O3 B2762222 Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235091-26-5

Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2762222
CAS No.: 1235091-26-5
M. Wt: 347.459
InChI Key: TXQWROGEFBKYDW-UHFFFAOYSA-N
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Description

Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Key Intermediate in Vandetanib Synthesis : This compound is a crucial intermediate in the synthesis of Vandetanib, a therapeutic agent used in cancer treatment. The synthesis involves acylation, sulfonation, and substitution steps with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
  • Antihistaminic Drug Metabolism : The compound plays a role in the metabolism of the antihistaminic drug Terfenadine. It's involved in oxidative N-dealkylation and oxidation processes, highlighting the importance of cytochrome P-450 3A(4) (Yun, Okerholm, & Guengerich, 1993).
  • Small Molecule Anticancer Drugs : It serves as an important intermediate for small molecule anticancer drugs, synthesized from commercially available materials with high yield up to 71.4% (Zhang, Ye, Xu, & Xu, 2018).
  • Synthesis of Nociceptin Antagonists : The compound is used in the asymmetric synthesis of nociceptin antagonists, showcasing its versatility in medicinal chemistry (Jona et al., 2009).

Biochemical Applications

  • Aromatase Inhibitors for Cancer Treatment : It's a constituent in the synthesis of aromatase inhibitors, which are significant in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
  • Oxindole Synthesis in Medicinal Chemistry : The compound is involved in Oxindole synthesis, utilizing palladium-catalyzed CH functionalization, which is relevant in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).
  • Anticorrosive Behavior : There's research on the anticorrosive activity of related compounds, which could be significant in protecting materials like carbon steel in corrosive environments (Praveen et al., 2021).

Properties

IUPAC Name

methyl 4-[[(4-tert-butylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-19(2,3)15-5-7-16(8-6-15)21-17(23)20-13-14-9-11-22(12-10-14)18(24)25-4/h5-8,14H,9-13H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQWROGEFBKYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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